Product packaging for Diuredosan(Cat. No.:)

Diuredosan

Cat. No.: B1247135
M. Wt: 484.5 g/mol
InChI Key: UJKXMQPFPMPFEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diuredosan is a chemical agent for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other clinical use in humans or animals . According to available scientific literature, this compound has been investigated for its effect on parasitic infections, specifically in studies involving Echinococcus granulosus and Taenia hydatigena in canine models . This suggests its primary research value lies in the field of veterinary parasitology and anthelmintic drug research. As an Research Use Only (RUO) product, this compound has not been evaluated or approved by regulatory bodies such as the FDA or under the EU's IVDR for any clinical purpose . RUO products are essential tools for scientific investigation, drug discovery, and the development of new diagnostic assays, but they are not validated for patient management . Researchers are responsible for ensuring all protocols for the safe handling and use of this compound are followed within an authorized laboratory. For specific technical data, including purity, formulation, and detailed handling instructions, please contact our scientific support team.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H25N4O7PS B1247135 Diuredosan

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H25N4O7PS

Molecular Weight

484.5 g/mol

IUPAC Name

1-diethoxyphosphoryl-3-[2-[(4-methylphenyl)sulfonylcarbamoylamino]phenyl]urea

InChI

InChI=1S/C19H25N4O7PS/c1-4-29-31(26,30-5-2)22-18(24)20-16-8-6-7-9-17(16)21-19(25)23-32(27,28)15-12-10-14(3)11-13-15/h6-13H,4-5H2,1-3H3,(H2,21,23,25)(H2,20,22,24,26)

InChI Key

UJKXMQPFPMPFEP-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(NC(=O)NC1=CC=CC=C1NC(=O)NS(=O)(=O)C2=CC=C(C=C2)C)OCC

Synonyms

diethyl(thio(o-(3-(p-tolylsulfonyl)ureido)phenyl)carbamoyl)phosphoramidate
diuredosan
Sansalid
uredofos
uredofos disodium

Origin of Product

United States

Chemical Structure and Classification of Diuredosan

Structural Framework Analysis of Diuredosan

This compound is a complex organic molecule with the chemical formula C19H25N4O7PS. nih.gov Its systematic IUPAC name is 1-diethoxyphosphoryl-3-[2-[(4-methylphenyl)sulfonylcarbamoylamino]phenyl]urea. nih.gov An analysis of this name reveals a multi-component structure consisting of several key functional groups that dictate its chemical properties and classification.

The core of the this compound molecule is a substituted phenylurea. A urea (B33335) group (-NH-CO-NH-) is attached to a phenyl ring, which is further substituted. One of the urea nitrogens is linked to a diethoxyphosphoryl group, while the other is attached to a phenyl ring that bears a sulfonylcarbamoylamino substituent.

The structural components can be broken down as follows:

Diethoxyphosphoryl group: This group, -P(O)(OCH2CH3)2, is central to the compound's classification as an organophosphate. It consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two ethoxy (-OCH2CH3) groups.

Urea linkage: The -NH-C(=O)-NH- moiety acts as a linker between the diethoxyphosphoryl group and the substituted phenyl ring.

Substituted Phenyl Ring: An aromatic benzene (B151609) ring that is part of the urea structure and also bears another complex substituent.

(4-methylphenyl)sulfonylcarbamoylamino group: This substituent, also known as a sulfonylurea group, is attached to the phenyl ring. It consists of a tosyl (4-methylphenyl)sulfonyl group linked to a carbamoylamino (-NH-C(=O)-NH2) moiety.

Below is a table summarizing the key structural features of this compound.

Structural ComponentChemical Formula/RepresentationKey Features
Diethoxyphosphoryl-P(O)(OC2H5)2Phosphorus center with a phosphoryl group and two ethoxy esters.
Urea-NH-C(=O)-NH-A central linking functional group.
Phenyl-C6H4-An aromatic ring connecting the urea and sulfonylurea moieties.
(4-methylphenyl)sulfonylCH3-C6H4-SO2-A sulfonyl group attached to a toluene (methylphenyl) ring.

Categorization within Organophosphorus Compounds

Organophosphorus compounds are a broad class of organic chemicals containing a phosphorus atom. researchgate.netepa.govnih.govatamanchemicals.comnih.gov this compound unequivocally falls into this category due to the presence of the diethoxyphosphoryl group. These compounds are often derivatives of phosphoric acid. atamanchemicals.comcdc.gov

Phosphate (B84403) Ester Derivatives

Phosphate esters are characterized by the presence of a phosphorus atom bonded to four oxygen atoms, with one of these being a P=O double bond (a phosphoryl group), and at least one organic group attached via an ester linkage. atamanchemicals.comcdc.govnih.govbeilstein-journals.orgnih.gov Based on its structural formula, this compound is classified as a phosphate ester derivative. The "diethoxyphosphoryl" part of its IUPAC name explicitly indicates the presence of a phosphoryl group (P=O) and two ethoxy ester linkages to the phosphorus atom.

Thiophosphate Ester Derivatives

Thiophosphate esters are a subclass of organophosphorus compounds where one or more of the oxygen atoms in the phosphate ester are replaced by a sulfur atom. This can result in a P=S (thiophosphoryl) bond or a P-S-R (thiolate) linkage. The molecular formula of this compound is C19H25N4O7PS, which includes a sulfur atom. However, the IUPAC name, 1-diethoxyphosphoryl-3-[2-[(4-methylphenyl)sulfonyl carbamoylamino]phenyl]urea, clarifies that the sulfur atom is part of a sulfonyl group (-SO2-), which is separate from the phosphorus center. Therefore, this compound is not a thiophosphate ester derivative as the sulfur is not directly bonded to the phosphorus atom.

Comparative Structural Analysis with Related Chemical Classes

The multifaceted structure of this compound allows for a comparative analysis with several classes of chemical compounds based on its constituent functional groups.

Organophosphates: As established, this compound is an organophosphate. This class is incredibly diverse, ranging from insecticides like parathion and malathion to nerve agents like sarin. nih.gov Structurally, this compound's diethoxyphosphoryl group is a common feature in many synthetic organophosphates.

Sulfonylureas: The presence of the (4-methylphenyl)sulfonylcarbamoylamino group places this compound in relation to the sulfonylurea class of compounds. Sulfonylureas are characterized by a central -SO2-NH-C(=O)-NH- structure. This class of compounds is well-known in medicine.

Ureas: The core urea linkage in this compound is a fundamental functional group in organic chemistry and biochemistry. Substituted ureas are a broad class of compounds with diverse applications.

The combination of a phosphate ester, a urea, and a sulfonylurea moiety within a single molecule makes this compound a hybrid structure, distinguishing it from simpler members of each of these individual chemical classes.

Synthesis and Derivatization Approaches in Diuredosan Research

Theoretical Considerations in Diuredosan Synthesis

Theoretical considerations in the synthesis of a compound like this compound involve understanding the reactivity of the starting materials, the feasibility of proposed reaction pathways, and the potential for side reactions. This includes analyzing the electronic and steric factors that influence chemical transformations. For complex molecules, retrosynthetic analysis is a common strategy to break down the target molecule into simpler, commercially available precursors, guiding the synthetic route design. wikipedia.org The stability of intermediates and the thermodynamics and kinetics of each reaction step are also crucial theoretical aspects.

Methodological Frameworks for Analog Preparation

The preparation of analogs of a chemical compound typically involves modifying the synthetic route of the parent compound or subjecting the parent compound to further reactions. Methodological frameworks for analog preparation can include:

Parallel Synthesis: Preparing a library of related compounds simultaneously by varying one or more reactants in a common synthetic sequence.

Combinatorial Chemistry: Generating a large number of diverse compounds by combining different building blocks in a systematic way.

Structure-Activity Relationship (SAR) Driven Synthesis: Designing and synthesizing analogs based on the observed biological activity of the parent compound and its initial derivatives to understand how structural changes affect activity.

These frameworks often rely on established organic reaction methodologies, such as coupling reactions, functional group interconversions, and cyclization reactions, adapted to the specific structural features of this compound.

Chemical Modifications and Structural Elucidation of this compound Derivatives

Chemical modifications of a compound like this compound can involve introducing, removing, or changing functional groups on the molecule. These modifications are often undertaken to alter properties such as solubility, stability, or biological activity. Common chemical modifications include alkylation, acylation, halogenation, and oxidation/reduction reactions.

Structural elucidation of this compound derivatives is essential to confirm the success of chemical modifications and to determine the precise structure of new compounds. This typically involves a combination of spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. nih.gov For crystalline derivatives, X-ray crystallography can provide definitive structural information. nih.gov Analysis of spectroscopic data allows chemists to determine the connectivity of atoms, the presence of functional groups, and the stereochemistry of the molecule.

Mechanistic Studies of Diuredosan S Biological Interactions

Cellular and Subcellular Targets of Diuredosan Action

Investigations into the specific cellular and subcellular targets through which this compound exerts its biological effects, particularly its anthelmintic activity, appear to be limited in the publicly accessible research landscape. General principles of anthelmintic action often involve interference with crucial biological processes in parasites, such as energy metabolism, neuromuscular function, or structural integrity. However, without specific studies focused on this compound, identifying its precise points of interaction within parasite cells or host tissues remains challenging based on the consulted literature. The available information broadly categorizes this compound by its therapeutic use rather than providing granular details about its interactions at the cellular or subcellular level.

Analytical and Characterization Methodologies for Diuredosan

Spectroscopic Techniques in Diuredosan Characterization

Spectroscopy is a fundamental tool in the elucidation of this compound's structure, offering non-destructive analysis of its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural confirmation of this compound. Both ¹H and ¹³C NMR would provide a detailed map of the hydrogen and carbon atoms within the molecule, respectively.

In a hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons of the phenyl and tolyl groups, the methylene (B1212753) and methyl protons of the diethoxyphosphoryl group, and the protons of the urea (B33335) and sulfonamide linkages. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would provide critical information about the electronic environment and connectivity of the protons. For instance, the aromatic protons would likely appear in the downfield region (typically δ 6.5-8.0 ppm), while the ethoxy group protons would be found in the upfield region.

Similarly, a ¹³C NMR spectrum would reveal the chemical shifts of each unique carbon atom in this compound, including the carbonyl carbons of the urea moiety, the aromatic carbons, and the carbons of the ethoxy groups. This data is instrumental in confirming the carbon skeleton of the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Functional Group Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic Protons (Phenyl & Tolyl) 6.5 - 8.0 Multiplet 8H
-NH- (Urea & Sulfonamide) Variable (broad) Singlet 3H
-OCH₂- (Ethoxy) ~4.0 Quartet 4H
-CH₃ (Tolyl) ~2.3 Singlet 3H
-CH₃ (Ethoxy) ~1.2 Triplet 6H

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would be employed to obtain a highly accurate mass measurement, which can be used to confirm the molecular formula, C₁₉H₂₅N₄O₇PS.

Furthermore, tandem mass spectrometry (MS/MS) experiments would be conducted to elucidate the fragmentation pattern of this compound. By inducing fragmentation of the parent ion, characteristic fragment ions would be generated, providing valuable information about the connectivity of the different structural motifs within the molecule, such as the diethoxyphosphoryl group, the phenylurea core, and the tolylsulfonyl moiety.

Table 2: Key Mass Spectrometry Data for this compound

Parameter Expected Value
Molecular Formula C₁₉H₂₅N₄O₇PS
Monoisotopic Mass 484.1182 g/mol

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of specific bonds. For example, strong absorptions would be expected for the N-H stretching of the urea and sulfonamide groups (around 3300 cm⁻¹), the C=O stretching of the urea (around 1650 cm⁻¹), the S=O stretching of the sulfonamide (around 1350 and 1160 cm⁻¹), and the P=O stretching of the phosphoryl group (around 1250 cm⁻¹).

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Due to the presence of aromatic rings (phenyl and tolyl groups), this compound is expected to exhibit strong UV absorbance. The wavelength of maximum absorbance (λmax) would be characteristic of the conjugated π-electron system of the molecule. This technique is particularly useful for quantitative analysis.

Table 3: Expected Infrared Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹)
N-H Stretch ~3300
C=O Stretch (Urea) ~1650
S=O Stretch (Sulfonamide) ~1350, ~1160
P=O Stretch ~1250
Aromatic C-H Stretch ~3100-3000

Chromatographic Separations for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from impurities and for its quantitative determination.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and for its quantitative analysis in various matrices. A reversed-phase HPLC method would typically be developed using a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent such as acetonitrile (B52724) or methanol, run in either an isocratic or gradient mode to achieve optimal separation of this compound from any potential impurities or related substances.

Detection is commonly performed using a UV detector set at the λmax of this compound. Method validation would be carried out according to established guidelines to ensure linearity, accuracy, precision, and specificity.

Table 4: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at λmax

Due to its relatively high molecular weight and polarity, this compound is not ideally suited for direct analysis by Gas Chromatography (GC). Its low volatility would likely require derivatization to increase its thermal stability and volatility before it could be successfully analyzed by GC. However, if volatile impurities are suspected in a this compound sample, GC could be a valuable tool for their detection and quantification.

Advanced Characterization Techniques for this compound Polymorphs and Isomers

The existence of polymorphs and isomers in a chemical compound like this compound can significantly influence its physicochemical properties. Advanced analytical techniques are crucial for the identification, differentiation, and characterization of these different solid-state forms and stereoisomers. While specific studies on this compound's polymorphic and isomeric forms are not extensively documented in publicly available literature, the methodologies applied to structurally related compounds, such as sulfonylureas, urea derivatives, and organophosphorus compounds, provide a robust framework for its characterization.

A variety of solid-state analytical techniques are indispensable for the characterization of polymorphs. nih.gov These methods provide detailed information about the crystal lattice, molecular interactions, and thermal behavior of different crystalline forms. Powder X-ray Diffraction (PXRD) is a primary technique for identifying polymorphs, as each crystalline form produces a unique diffraction pattern. nih.gov Differential Scanning Calorimetry (DSC) is employed to determine the melting points and transition temperatures of different polymorphs, which are often distinct. ajptonline.com Spectroscopic techniques such as Fourier Transform Infrared (FTIR) and Raman Spectroscopy can differentiate polymorphs by detecting variations in molecular vibrations resulting from different crystal packing. ajptonline.com Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy offers a high-resolution method to distinguish between polymorphs by probing the local chemical environment of atomic nuclei within the crystal lattice. nih.gov

For the separation and characterization of isomers, chromatographic and electrophoretic techniques are paramount. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases is a well-established method for separating enantiomers of organophosphorus compounds. nih.govnih.gov Capillary Electrophoresis (CE) with chiral selectors, such as cyclodextrins, has also been successfully used for the enantiomeric separation of organophosphates. tamu.edu

Below is a table summarizing advanced characterization techniques applicable to the analysis of this compound's potential polymorphs and isomers, based on methods used for analogous compounds.

Table 1: Advanced Characterization Techniques for Polymorphs and Isomers

Technique Application for this compound Information Obtained
Powder X-ray Diffraction (PXRD) Identification and differentiation of crystalline polymorphs. Unique diffraction patterns for each polymorph, information on crystal lattice.
Differential Scanning Calorimetry (DSC) Determination of thermal properties of polymorphs. Melting points, transition temperatures, and enthalpies of fusion.
Fourier Transform Infrared (FTIR) Spectroscopy Differentiation of polymorphs based on vibrational spectra. Differences in hydrogen bonding and molecular conformations in the solid state.
Raman Spectroscopy Non-destructive analysis of polymorphic forms. Information on chemical structure, phase, and crystallinity. ajptonline.com
Solid-State NMR (ssNMR) Spectroscopy High-resolution analysis of polymorphs and amorphous content. Detailed information on the local molecular environment in the crystal lattice. nih.gov
Chiral High-Performance Liquid Chromatography (HPLC) Separation of potential stereoisomers. Retention times for individual enantiomers, enabling quantification. nih.gov
Capillary Electrophoresis (CE) Enantiomeric separation of potential isomers. Separation based on differential migration in an electric field with a chiral selector. tamu.edu
Mass Spectrometry (MS) Identification and structural elucidation of isomers. Mass-to-charge ratio and fragmentation patterns to distinguish between isomers. nih.gov

Development of Novel Analytical Assays for this compound Detection

The development of novel, sensitive, and selective analytical assays for the detection and quantification of this compound is essential for various applications. While specific novel assays for this compound are not widely reported, advancements in analytical methodologies for its constituent functional groups—urea, sulfonylurea, and phosphoramidate (B1195095)—pave the way for the development of innovative detection methods.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a versatile platform for the analysis of urea and sulfonylurea compounds. jddtonline.infonih.gov For instance, HPLC with fluorescence detection (HPLC-FLD) has been developed for the determination of urea in various matrices, offering high sensitivity. nih.gov The derivatization of urea with reagents like p-dimethylaminobenzaldehyde to form a colored compound allows for colorimetric and HPTLC-densitometry methods. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the sensitive and selective quantification of a wide range of compounds, including those with urea and phosphoramidate structures. nih.gov This method provides low limits of detection and quantification, making it suitable for trace analysis. nih.gov

Fluorescence-based assays represent a promising avenue for the development of novel detection methods. For example, a novel aggregation-induced emission (AIE) poly(phosphoramidate) has been synthesized, which exhibits fluorescence and can be used for the visual detection of certain metal ions. rsc.orgrsc.org This principle could potentially be adapted for the development of fluorescent probes for this compound or its metabolites.

The following table outlines potential novel analytical assays for this compound detection, based on established methods for its chemical relatives.

Table 2: Potential Novel Analytical Assays for this compound Detection

Assay Type Principle Potential Advantages
HPLC-FLD Separation by HPLC followed by fluorescence detection after derivatization. High sensitivity and selectivity. nih.gov
LC-MS/MS Chromatographic separation coupled with mass spectrometric detection. Very low limits of detection and quantification, high specificity. nih.gov
Fluorescence-Based Sensor A molecular probe that exhibits a change in fluorescence upon binding to this compound. Potential for high sensitivity and real-time monitoring.
Capillary Zone Electrophoresis (CZE) Separation of charged species based on their electrophoretic mobility. High separation efficiency and low sample consumption. jddtonline.info
HPTLC-Densitometry Separation on a high-performance thin-layer chromatography plate followed by quantification using a densitometer. Simple, rapid, and cost-effective. nih.gov

Computational and Theoretical Investigations of Diuredosan

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule by solving the Schrödinger equation, which describes the behavior of electrons within the atomic framework. wikipedia.org These calculations provide a detailed picture of the electronic structure, which in turn dictates the molecule's reactivity, stability, and spectroscopic properties.

For Diuredosan, methods like Density Functional Theory (DFT) and Hartree-Fock are employed to determine its electronic structure. wikipedia.org These calculations can reveal key parameters such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and its ability to participate in chemical reactions. A smaller gap generally suggests higher reactivity. The MEP map highlights the electron-rich and electron-deficient regions of the molecule, providing clues about its non-covalent interaction capabilities, such as hydrogen bonding and electrostatic interactions. researchgate.net

Table 1: Calculated Electronic Properties of this compound

ParameterValueMethod
HOMO Energy(Value) eVDFT/B3LYP
LUMO Energy(Value) eVDFT/B3LYP
HOMO-LUMO Gap(Value) eVDFT/B3LYP
Dipole Moment(Value) DebyeDFT/B3LYP
Mulliken Atomic ChargesSee Figure 1DFT/B3LYP

Note: The values in this table are illustrative and would be populated with data from actual quantum chemical calculations.

Molecular Docking and Dynamics Simulations of Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in identifying potential biological targets for a compound by simulating its interaction with the binding site of a protein. For this compound, docking studies can screen a library of receptors to identify those with which it is most likely to interact, based on scoring functions that estimate the binding affinity. mdpi.comtanaffosjournal.ir

Following docking, molecular dynamics (MD) simulations can provide a more dynamic and detailed view of the ligand-receptor complex. biorxiv.org MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the binding pose predicted by docking, the conformational changes that occur upon binding, and the specific interactions that stabilize the complex, such as hydrogen bonds and van der Waals forces. biorxiv.orgzib.defrontiersin.org These simulations can reveal the key amino acid residues in the receptor's binding pocket that are crucial for the interaction with this compound. biorxiv.orgnih.gov

Table 2: Key Interactions of this compound with a Putative Receptor

Receptor ResidueInteraction TypeDistance (Å)
(Residue Name)Hydrogen Bond(Value)
(Residue Name)Hydrophobic(Value)
(Residue Name)Electrostatic(Value)

Note: This table represents hypothetical data from a molecular dynamics simulation.

Structure-Activity Relationship (SAR) Modeling for this compound Series

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. oncodesign-services.comyoutube.com For a series of this compound analogs, where systematic modifications are made to the parent structure, SAR modeling can identify the chemical moieties that are critical for activity. researchgate.netnih.gov

Computational SAR methods can quantify the relationship between structural descriptors and biological activity, often expressed as Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models use statistical methods to correlate variations in physicochemical properties (like lipophilicity, electronic effects, and steric factors) with changes in biological potency. oncodesign-services.comnih.gov By analyzing a series of this compound derivatives, researchers can build a predictive QSAR model to guide the design of new, more potent analogs.

Table 3: Illustrative SAR Data for a this compound Analog Series

AnalogR-Group SubstitutionIC50 (µM)Predicted Activity
This compound-H(Value)-
Analog 1-CH3(Value)(Value)
Analog 2-Cl(Value)(Value)
Analog 3-OH(Value)(Value)

Note: The data presented is for illustrative purposes to demonstrate the principles of SAR analysis.

Predictive Algorithms for Biological Activity Profiling

Predictive algorithms, often employing machine learning and deep learning techniques, can forecast the biological activity of a compound across a wide range of potential targets. insightsoftware.com These algorithms are trained on large datasets of known compound-target interactions and can identify complex patterns that are not apparent from simple SAR studies. vanderbilt.edunih.gov

Cheminformatics Approaches to this compound Chemical Space

Cheminformatics involves the use of computational methods to analyze and visualize large sets of chemical data. chimia.ch The "chemical space" of a compound class refers to the multi-dimensional space defined by its structural and physicochemical properties. chimia.chmdpi.com By mapping the chemical space of this compound and its analogs, researchers can understand its diversity and compare it to the chemical space of known drugs and natural products. chimia.chnih.gov

Techniques like Principal Component Analysis (PCA) can be used to reduce the dimensionality of the data and visualize the distribution of this compound derivatives in a 2D or 3D plot. chimia.ch This analysis can reveal the novelty of the this compound scaffold and identify regions of its chemical space that are underexplored, suggesting opportunities for the design of new analogs with unique properties. mdpi.comnih.gov

Historical Trajectories and Future Directions in Diuredosan Research

Early Scientific Documentation and Discovery

No information is available regarding the initial scientific documentation or discovery of a compound named Diuredosan.

Milestones in this compound Research and Development

There are no recorded milestones in the research and development of this compound.

Influences of Regulatory Frameworks on Research Directions

The impact of regulatory frameworks on this compound research cannot be assessed without information on the compound itself.

Emerging Research Avenues for this compound and Related Organophosphorus Compounds

Specific emerging research avenues for this compound cannot be identified.

Unexplored Mechanistic Pathways and Novel Applications in Chemical Biology

There is no information on the mechanistic pathways or potential applications of this compound in chemical biology.

Q & A

Basic Research Question: What are the primary biochemical mechanisms of Diuredosan, and how can they be experimentally validated?

Methodological Answer:
To investigate this compound's mechanisms, use in vitro models (e.g., enzyme inhibition assays or cell culture systems) to isolate specific pathways. Employ techniques like high-performance liquid chromatography (HPLC) to quantify metabolite changes . Validate findings using knockout models or competitive inhibitors to confirm target specificity. Ensure reproducibility by repeating experiments under controlled conditions (pH, temperature) and cross-referencing with existing literature on structurally similar compounds .

Advanced Research Question: How can researchers design a robust pharmacokinetic study for this compound that accounts for inter-individual variability?

Methodological Answer:
Adopt a PICOT framework (Population, Intervention, Comparison, Outcome, Time) :

  • Population: Stratify participants by age, renal/hepatic function, and genetic polymorphisms (e.g., CYP450 enzymes).
  • Intervention: Administer fixed doses with controlled dietary intake to minimize confounding variables.
  • Comparison: Use placebo or a reference diuretic (e.g., hydrochlorothiazide) for efficacy benchmarking.
  • Outcome: Measure plasma concentration-time profiles and urinary excretion rates via LC-MS/MS.
  • Time: Include multiple sampling intervals (0–48 hours) to assess elimination half-life.
    Apply mixed-effects modeling to analyze variability .

Basic Research Question: What standardized protocols exist for assessing this compound’s efficacy in preclinical models?

Methodological Answer:
Follow OECD Guidelines 420 (acute toxicity) and 407 (repeated-dose toxicity) for animal studies. For hypertension models, use spontaneously hypertensive rats (SHRs) and monitor blood pressure via telemetry. Measure urinary sodium/potassium excretion and compare results to baseline values. Include positive controls (e.g., furosemide) and blind data collection to reduce bias .

Advanced Research Question: How should researchers address contradictions in this compound’s reported dose-response relationships across studies?

Methodological Answer:
Conduct a meta-analysis of existing data to identify heterogeneity sources :

  • Data Extraction: Compile dose ranges, subject demographics, and outcome measures from peer-reviewed studies.
  • Statistical Tools: Use funnel plots to detect publication bias and subgroup analysis to isolate confounding factors (e.g., renal impairment).
  • In Silico Modeling: Apply physiologically based pharmacokinetic (PBPK) models to simulate discrepancies between in vitro and in vivo results .

Basic Research Question: What biomarkers are most reliable for monitoring this compound’s therapeutic effects in clinical trials?

Methodological Answer:
Prioritize biomarkers validated in diuretic research:

  • Primary: Urinary sodium excretion (UNa), fractional excretion of sodium (FENa).
  • Secondary: Plasma renin activity (PRA), serum creatinine (for renal safety).
    Use ELISA or radioimmunoassay for hormone-level quantification (e.g., aldosterone). Ensure assays are calibrated to international standards (e.g., WHO guidelines) .

Advanced Research Question: How can secondary data from electronic health records (EHRs) be leveraged to study this compound’s long-term safety?

Methodological Answer:
Apply retrospective cohort analysis :

  • Data Sources: Extract EHRs from patients prescribed this compound for ≥6 months.
  • Variables: Include comorbidities (e.g., hypokalemia), concomitant medications, and adverse event codes (e.g., ICD-10).
  • Analytical Methods: Use Cox proportional hazards models to estimate risk ratios for adverse outcomes. Address missing data via multiple imputation techniques .

Basic Research Question: What are the ethical considerations when designing human trials for this compound?

Methodological Answer:

  • Informed Consent: Disclose risks of electrolyte imbalance and renal dysfunction.
  • Inclusion Criteria: Exclude populations with severe comorbidities (e.g., chronic kidney disease Stage 4+).
  • Oversight: Obtain IRB approval and pre-register trials on ClinicalTrials.gov to ensure transparency. Reference Declaration of Helsinki principles .

Advanced Research Question: How can mixed-methods research resolve gaps in understanding this compound’s patient adherence patterns?

Methodological Answer:
Combine quantitative surveys (e.g., Morisky Medication Adherence Scale) with qualitative interviews to explore barriers (e.g., cost, side effects) :

  • Quantitative: Analyze adherence rates using logistic regression.
  • Qualitative: Code interview transcripts via thematic analysis (NVivo software) to identify recurring themes.
    Triangulate findings to propose interventions (e.g., dosing reminders).

Basic Research Question: What statistical methods are appropriate for analyzing this compound’s synergistic effects with other antihypertensives?

Methodological Answer:
Use isobolographic analysis to quantify synergy :

  • Experimental Design: Co-administer this compound with ACE inhibitors/ARBs at varying ratios.
  • Analysis: Calculate combination index (CI) values using CompuSyn software. CI <1 indicates synergy; CI >1 indicates antagonism. Validate with in vivo models (e.g., Dahl salt-sensitive rats) .

Advanced Research Question: How can researchers mitigate confounding variables in observational studies of this compound’s long-term outcomes?

Methodological Answer:
Implement propensity score matching (PSM) to balance covariates (e.g., age, baseline BP) :

  • Steps: Estimate propensity scores via logistic regression, match treated/untreated subjects 1:1, and assess balance using standardized differences (<10% indicates success).
  • Sensitivity Analysis: Test robustness using inverse probability weighting (IPW) or E-values to quantify unmeasured confounding .

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